N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 866488-35-9
VCID: VC21130415
InChI: InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+
SMILES: CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester

CAS No.: 866488-35-9

Cat. No.: VC21130415

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester - 866488-35-9

Specification

CAS No. 866488-35-9
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name benzyl N-[(E)-4-hydroxy-7-oxooct-5-enyl]carbamate
Standard InChI InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+
Standard InChI Key STMLPBMOYVXYLB-MDZDMXLPSA-N
Isomeric SMILES CC(=O)/C=C/C(CCCNC(=O)OCC1=CC=CC=C1)O
SMILES CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O
Canonical SMILES CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator